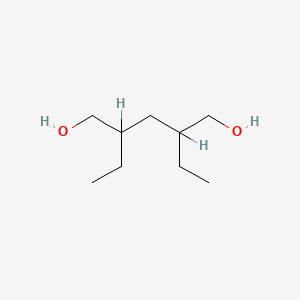

2,4-Diethyl-1,5-pentanediol

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

2,4-diethylpentane-1,5-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O2/c1-3-8(6-10)5-9(4-2)7-11/h8-11H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJRJDENLRJHEJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC(CC)CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40886249 | |

| Record name | 1,5-Pentanediol, 2,4-diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40886249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57987-55-0 | |

| Record name | 2,4-Diethyl-1,5-pentanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57987-55-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5-Pentanediol, 2,4-diethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057987550 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-Pentanediol, 2,4-diethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,5-Pentanediol, 2,4-diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40886249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-diethyl-1,5-pentanediol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.766 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,4-Diethyl-1,5-pentanediol physical properties

An In-depth Technical Guide on the Physical Properties of 2,4-Diethyl-1,5-pentanediol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of this compound. The information is curated for researchers, scientists, and professionals in drug development who may utilize this compound as a chemical intermediate or in formulation studies. This document presents quantitative data in a structured format, details relevant experimental methodologies, and includes graphical representations of its synthesis and application workflows.

Chemical Identity

This compound is a branched-chain diol with the chemical formula C9H20O2.[1][2] It possesses two primary hydroxyl groups, which contribute to its utility in various chemical syntheses, particularly as a monomer in the production of polyesters and polyurethanes.[3]

Synonyms: 1,5-Pentanediol, 2,4-diethyl-; PD-9[1][2]

Quantitative Physical Properties

The following table summarizes the key physical properties of this compound, compiled from various sources.

| Property | Value | Units |

| Molecular Weight | 160.25 | g/mol |

| Boiling Point | 150 (at 5 mmHg) | °C |

| 264 | °C | |

| Density | 0.95 | g/cm³ |

| Flash Point | 143 | °C |

| Refractive Index | 1.4590 to 1.4630 | |

| Solubility in Water | 1.9 (at 20°C) | g/100g |

| Vapor Pressure | 0.00224 (at 25°C) | mmHg |

Note: Variations in reported values may be attributed to different experimental conditions and purity levels.

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not extensively published. However, standard methodologies for organic liquids can be applied.

Determination of Boiling Point

The boiling point of a high-boiling liquid like this compound can be determined using a distillation method or a capillary method under reduced pressure.

-

Apparatus: A distillation apparatus including a round-bottom flask, a condenser, a thermometer, and a receiving flask, or a Thiele tube setup for the capillary method. A vacuum pump is required for measurements at reduced pressure.

-

Procedure (Distillation Method):

-

A sample of this compound is placed in the distillation flask along with boiling chips.

-

The apparatus is assembled, and the pressure is reduced to the desired level (e.g., 5 mmHg).

-

The sample is heated, and the temperature is recorded when the vapor and liquid are in equilibrium, indicated by a steady temperature reading on the thermometer as the liquid condenses.

-

Determination of Density

The density of liquid this compound can be determined by measuring the mass of a known volume.

-

Apparatus: A pycnometer or a graduated cylinder and an analytical balance.

-

Procedure:

-

The mass of a clean, dry pycnometer is accurately measured.

-

The pycnometer is filled with this compound, ensuring no air bubbles are present.

-

The mass of the filled pycnometer is measured.

-

The volume of the pycnometer is determined by repeating the procedure with a liquid of known density, such as deionized water.

-

The density is calculated by dividing the mass of the this compound by its volume.

-

Determination of Refractive Index

The refractive index, a measure of how light propagates through the substance, is determined using a refractometer.

-

Apparatus: An Abbe refractometer or a digital refractometer.

-

Procedure:

-

The refractometer is calibrated using a standard of known refractive index.

-

A few drops of this compound are placed on the prism of the refractometer.

-

The instrument is adjusted to bring the dividing line between the light and dark fields into focus at the crosshairs.

-

The refractive index is read from the scale, and the temperature is recorded.

-

Determination of Solubility in Water

A qualitative or quantitative determination of solubility can be performed.

-

Apparatus: Test tubes, a vortex mixer, and an analytical balance.

-

Procedure (Quantitative):

-

A specific volume of deionized water is placed in a test tube.

-

Small, accurately weighed portions of this compound are added to the water.

-

The mixture is agitated vigorously after each addition until no more of the substance dissolves.

-

The total mass of the dissolved substance is used to calculate the solubility in g/100g of water.

-

Synthesis and Application Workflows

This compound is synthesized from ethylhexenal and formaldehyde, followed by hydrogenation. Its primary application is as a diol monomer in the synthesis of polymers like polyesters.

Caption: Synthesis workflow of this compound.

References

An In-depth Guide to the Chemical Structure and Isomers of 2,4-Diethyl-1,5-pentanediol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Diethyl-1,5-pentanediol is a diol of significant interest in various chemical applications, including the synthesis of polyesters and polyurethanes. Its structure, featuring two chiral centers, gives rise to multiple stereoisomers, each with unique properties that can influence the characteristics of resulting polymers and other chemical entities. This technical guide provides a comprehensive overview of the chemical structure, stereoisomerism, and key physicochemical properties of this compound. A detailed experimental protocol for the synthesis of a related compound is also presented to provide methodological insight.

Chemical Structure and Isomerism

The chemical formula for this compound is C₉H₂₀O₂.[1][2] Its structure consists of a five-carbon pentane (B18724) backbone with hydroxyl (-OH) groups at positions 1 and 5, and ethyl (-CH₂CH₃) groups at positions 2 and 4. The IUPAC name for this compound is 2,4-diethylpentane-1,5-diol.[1] The presence of chiral centers at carbons 2 and 4 results in the existence of stereoisomers.

Specifically, this compound exists as a set of diastereomers: a meso compound and a pair of enantiomers (a DL-mixture).[3][4][5]

-

Meso Isomer: This isomer has a plane of symmetry and is therefore achiral and optically inactive. The absolute configurations of its two chiral centers are opposite (R and S).

-

Enantiomers: This pair consists of two chiral molecules that are non-superimposable mirror images of each other. They exhibit equal and opposite optical rotation. The two enantiomers are (2R,4R)-2,4-diethyl-1,5-pentanediol and (2S,4S)-2,4-diethyl-1,5-pentanediol.

Visualizing the Stereoisomers

The spatial arrangement of the atoms in each stereoisomer is crucial for understanding their distinct properties. The following diagrams, generated using the DOT language, illustrate the structures of the meso isomer and the enantiomeric pair.

Caption: Structure of meso-2,4-diethyl-1,5-pentanediol.

Caption: The (2R,4R) and (2S,4S) enantiomers of this compound.

Physicochemical Properties

| Property | Value | References |

| Molecular Weight | ~160.25 g/mol | [1][2][6] |

| Appearance | Clear Liquid | [7] |

| Boiling Point | 150 °C at 5 mmHg | [4] |

| Density | 0.95 g/cm³ | [2] |

| Flash Point | 143 °C | [4] |

| Purity (as mixture) | >93.0% (GC) | [4][5] |

Experimental Protocols

Detailed experimental protocols for the specific synthesis and separation of this compound stereoisomers are not extensively documented in publicly accessible literature. However, methodologies for the synthesis of structurally related compounds and the separation of diastereomeric diols provide valuable frameworks.

Illustrative Synthesis: Preparation of Diethyl Diethylmalonate

A potential synthetic route to this compound could involve the reduction of a substituted malonic ester. The following is a protocol for the synthesis of diethyl diethylmalonate, a relevant precursor.

Materials:

-

Diethyl malonate (freshly distilled)

-

Sodium metal

-

Absolute ethanol (B145695)

-

Ethyl iodide (freshly distilled)

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Calcium chloride tube

Procedure: [8]

-

Preparation of Sodium Ethoxide: In a flask equipped with a reflux condenser and a calcium chloride tube, dissolve 14.4 g of sodium in 190 ml of absolute ethanol.

-

First Alkylation: To the stirred sodium ethoxide solution, add 100 g of diethyl malonate. Then, slowly add 97.5 g of ethyl iodide through a dropping funnel.

-

Second Alkylation: Once the reaction mixture becomes neutral, dissolve another 14.4 g of sodium in 190 ml of absolute ethanol in a separate flask. Add this second batch of sodium ethoxide to the reaction mixture, followed by the slow addition of another 97.5 g of ethyl iodide.

-

Reflux: Boil the final mixture overnight.

-

Work-up: Remove the ethanol by evaporation. Treat the residue with diethyl ether and water. Separate the ethereal layer and dry it over anhydrous sodium sulfate.

-

Purification: Remove the ether under vacuum. Distill the final product to yield diethyl diethylmalonate (boiling point: 220-222 °C).[8]

Logical Workflow for the Synthesis:

References

- 1. diva-portal.org [diva-portal.org]

- 2. 2,4-Pentanediol | C5H12O2 | CID 12262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Optical rotation - Wikipedia [en.wikipedia.org]

- 5. This compound | 57987-55-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. mdpi.com [mdpi.com]

- 7. This compound (PD-9) | Products | KH Neochem Co., Ltd. [khneochem.co.jp]

- 8. prepchem.com [prepchem.com]

Spectroscopic Analysis of 2,4-Diethyl-1,5-pentanediol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed theoretical analysis of the spectroscopic characteristics of 2,4-Diethyl-1,5-pentanediol. Due to the limited availability of public experimental spectral data for this specific compound, this document focuses on predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on its chemical structure. Furthermore, it outlines standardized experimental protocols for acquiring such data, offering a foundational resource for researchers working with this and structurally related molecules.

Chemical Structure and Properties

This compound is a diol with the chemical formula C9H20O2 and a molecular weight of approximately 160.25 g/mol . Its structure consists of a five-carbon backbone with ethyl groups at the second and fourth positions and primary hydroxyl groups at the terminal first and fifth positions.

Key Identifiers:

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of NMR, IR, and MS.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.5 - 3.7 | m | 4H | -CH2OH |

| ~1.5 - 1.7 | m | 2H | -CH(CH2CH3)- |

| ~1.2 - 1.4 | m | 4H | -CH2CH3 |

| ~1.1 - 1.3 | m | 2H | -CH2- (backbone) |

| ~0.9 | t | 6H | -CH2CH3 |

| Variable | br s | 2H | -OH |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| ~65 | -CH2OH |

| ~40 | -CH(CH2CH3)- |

| ~30 | -CH2- (backbone) |

| ~25 | -CH2CH3 |

| ~10 | -CH2CH3 |

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600 - 3200 | Strong, Broad | O-H stretch (alcohol) |

| 2960 - 2850 | Strong | C-H stretch (alkane) |

| 1465 - 1450 | Medium | C-H bend (alkane) |

| 1050 - 1000 | Strong | C-O stretch (primary alcohol) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 160 | [M]+ (Molecular ion, if observed) |

| 142 | [M-H2O]+ |

| 124 | [M-2H2O]+ |

| 131 | [M-CH2OH]+ |

| 113 | [M-H2O-CH2CH3]+ |

| 87 | Fragmentation ion |

| 73 | Fragmentation ion |

| 57 | Fragmentation ion |

| 43 | Fragmentation ion |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument parameters may need to be optimized for specific samples and equipment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6).

-

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H).

-

For ¹H NMR, typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

For ¹³C NMR, a 90° pulse angle with proton decoupling, a longer relaxation delay (e.g., 5 seconds), and a larger number of scans (e.g., 1024 or more) are generally used to improve the signal-to-noise ratio.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly on the ATR crystal.

-

-

Data Acquisition:

-

Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Acquire a background spectrum of the clean salt plates or ATR crystal before running the sample.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed for characteristic absorption bands.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for generating fragment ions and determining the fragmentation pattern. Electrospray Ionization (ESI) may be used to observe the molecular ion with less fragmentation.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak (if present) and the fragmentation pattern, which provides information about the molecule's structure.

Visualization of Experimental Workflows

The following diagrams illustrate the general workflows for the spectroscopic techniques described.

Caption: General workflow for NMR spectroscopy.

Caption: General workflow for IR spectroscopy.

Caption: General workflow for Mass Spectrometry.

References

An In-depth Technical Guide to 2,4-Diethyl-1,5-pentanediol (CAS 57987-55-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Initially, a point of clarification is necessary regarding the compound associated with CAS number 57987-55-0. While some sources erroneously link this number to 2-Amino-5-bromo-3-hydroxypyridine, authoritative chemical databases and suppliers consistently and correctly identify CAS 57987-55-0 as 2,4-Diethyl-1,5-pentanediol . This guide will focus exclusively on the properties and safety of this branched-chain diol.

This compound is a branched-chain liquid diol featuring two primary hydroxyl groups. Its structure, with ethyl groups on the second and fourth carbon atoms of a pentanediol (B8720305) backbone, imparts unique properties that make it a valuable component in various industrial applications. It is particularly noted for its use as a raw material in the synthesis of polymers such as polyesters and polyurethanes, where it contributes to flexibility, hydrolytic resistance, and reduced crystallinity.[1][2] Other applications include its use in lubricating oils, plasticizers, rosin (B192284) resins, and cosmetics.[1]

Chemical and Physical Properties

The physical and chemical properties of this compound are summarized in the table below, providing a comprehensive overview for researchers and formulators.

| Property | Value | Reference |

| Molecular Formula | C₉H₂₀O₂ | [3][4] |

| Molecular Weight | 160.3 g/mol | [3][4] |

| Appearance | Clear Liquid | [3][5] |

| Color (APHA) | 20 max | [3][5] |

| Purity | ≥ 97% | [3][5] |

| Boiling Point | 264 °C | [3] |

| Flash Point (open cup) | 143 °C | [3] |

| Specific Gravity (20/20°C) | 0.954 | [3] |

| Viscosity (20°C) | 1650 mPa·s | [3] |

| Vapor Density (Air=1) | 5.57 | [3] |

| Ignition Point | 340 °C | [3] |

| Solubility in Water (20°C) | 1.9 g/100g | [3] |

| Surface Tension (20°C) | 3.62 x 10⁻⁴ N/cm | [3] |

| Water Content | ≤ 0.5 wt % | [3][5] |

| Free Acid (as formic acid) | ≤ 0.04 % | [3][5] |

Safety and Toxicology

Understanding the safety profile of this compound is critical for its handling and application. The following table summarizes the available safety and toxicological data.

| Hazard Information | Data | Reference |

| GHS Pictogram | Corrosion | [1][6] |

| Signal Word | Danger | [1][6] |

| Hazard Statement | H318: Causes serious eye damage | [1][6] |

| Precautionary Statements | P280: Wear eye protection/face protection. P305+P354+P338: IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P317: Get medical help. | [6] |

| Acute Toxicity (Oral, Rat) | LD₅₀ > 2.0 g/kg | [3] |

| Acute Toxicity (Dermal, Rat) | LD₅₀ > 2.0 g/kg | [3] |

| Storage Class | 11 - Combustible Solids | [1] |

| WGK (Water Hazard Class) | 3 | [1] |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not extensively available in the public domain. However, based on general chemical principles and information for related compounds, the following outlines can be proposed.

Synthesis of this compound (Proposed Route)

The synthesis of this compound is understood to proceed via the reaction of 2-ethylhexenal with formaldehyde (B43269), followed by hydrogenation. A generalized protocol for a related synthesis, the hydrogenation of 3,4-dihydro-2-methoxy-4-methyl-2H-pyran to 3-methyl-1,5-pentanediol, can provide a basis for a potential experimental approach.[7]

Materials:

-

Intermediate from 2-ethylhexenal and formaldehyde reaction

-

Raney nickel catalyst

-

Hydrogen gas

-

High-pressure autoclave reactor

-

Distillation apparatus

Procedure:

-

The intermediate product from the reaction of 2-ethylhexenal and formaldehyde is placed in a high-pressure autoclave with a Raney nickel catalyst.

-

The autoclave is sealed and purged with nitrogen before being pressurized with hydrogen to at least 1625 psi.

-

The mixture is heated to approximately 125°C with agitation for several hours to facilitate hydrogenation.

-

After cooling and venting the reactor, the catalyst is removed by filtration.

-

The resulting liquid is then purified by vacuum distillation to isolate this compound.

Analysis by Gas Chromatography (GC) (Generalized Method)

The purity of diols like this compound is typically assessed by gas chromatography. Due to the polar nature of the hydroxyl groups, specific column phases are recommended to achieve good peak shape and resolution.

Instrumentation:

-

Gas chromatograph with a Flame Ionization Detector (FID)

-

Capillary column (e.g., a modified polyethylene (B3416737) glycol phase like SPB-1000 or a non-polar phase like Equity-1)

-

Data acquisition system

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., dichloromethane (B109758) or methanol).

-

Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC injector.

-

Separation: The separation is achieved based on the compound's volatility and interaction with the column's stationary phase. A temperature program is typically used, starting at a lower temperature and ramping up to elute the compound.

-

Detection: The FID detects the organic analyte as it elutes from the column.

-

Quantification: The purity is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram.

Applications and Signaling Pathways

As a chemical intermediate, this compound does not have a direct biological signaling pathway. Its primary role is as a building block in polymerization reactions.

Role in Polyester (B1180765) Synthesis

This compound serves as a diol monomer in the synthesis of polyesters. The reaction involves a polycondensation with a dicarboxylic acid or its derivative.

Caption: Generalized workflow for polyester synthesis using this compound.

Role in Polyurethane Synthesis

In polyurethane synthesis, this compound can be used as a chain extender or as part of the polyol component, reacting with a diisocyanate.

Caption: Role of this compound as a chain extender in polyurethane synthesis.

Conclusion

This compound (CAS 57987-55-0) is a versatile branched-chain diol with a well-defined set of physical and chemical properties. Its primary application lies in polymer chemistry, where it serves as a valuable monomer for producing high-performance polyesters and polyurethanes. While it is classified as causing serious eye damage and requires appropriate handling precautions, its acute toxicity is low. Further research into specific, optimized synthesis and polymerization protocols could expand its utility in the development of novel materials.

References

- 1. KH Neochem Americas this compound (PD-9) - Diols [knowde.com]

- 2. scispace.com [scispace.com]

- 3. This compound [myskinrecipes.com]

- 4. khneochem.com [khneochem.com]

- 5. This compound (PD-9) | Products | KH Neochem Co., Ltd. [khneochem.co.jp]

- 6. Validated method for the determination of propane-1,2-diol, butane-2,3-diol, and propane-1,3-diol in cheese and bacterial cultures using phenylboronic esterification and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

Commercial Availability and Technical Profile of 2,4-Diethyl-1,5-pentanediol: A Guide for Researchers and Drug Development Professionals

Introduction

2,4-Diethyl-1,5-pentanediol is a branched-chain liquid diol with the CAS number 57987-55-0.[1][2] Its chemical structure, featuring two primary hydroxyl groups and two ethyl branches, imparts unique physical and chemical properties that may be of interest to researchers in various fields, including polymer chemistry and potentially as a specialized excipient in pharmaceutical formulations. This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, and potential applications of this compound for scientists and professionals in drug development. While its direct application in drug development is not yet widely documented, its properties as a diol suggest potential utility as a solvent, co-solvent, or formulation aid for poorly soluble active pharmaceutical ingredients (APIs).

Commercial Availability

This compound is commercially available from several chemical suppliers, ensuring its accessibility for research and development purposes. The compound is typically sold as a mixture of DL- and meso-isomers. Key suppliers and their product offerings are summarized in the table below.

| Supplier | Product Name/Grade | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Sigma-Aldrich | This compound, AldrichCPR | - | 57987-55-0 | C₉H₂₀O₂ | 160.25 |

| KH Neochem Americas, Inc. | This compound (PD-9) | ≥ 97% | 57987-55-0 | C₉H₂₀O₂ | 160.3 |

| Tokyo Chemical Industry (TCI) | This compound (DL- and meso- mixture) | >93.0% (GC) | 57987-55-0 | C₉H₂₀O₂ | 160.26 |

| Alfa Chemistry | This compound | - | 57987-55-0 | C₉H₂₀O₂ | 160.25 |

| ChemScene | 2,4-Diethylpentane-1,5-diol | ≥97% | 57987-55-0 | C₉H₂₀O₂ | 160.25 |

Physicochemical and Technical Data

A summary of the key physical and chemical properties of this compound is presented in the table below, compiled from various supplier technical data sheets.

| Property | Value | Reference |

| Appearance | Clear, colorless to almost colorless liquid | [3] |

| Molecular Formula | C₉H₂₀O₂ | [1][2][3] |

| Molecular Weight | 160.25 - 160.3 g/mol | [1][2][3] |

| CAS Number | 57987-55-0 | [1][2][3] |

| Purity | >93.0% to ≥ 97% | [3] |

| Boiling Point | 150 °C at 5 mmHg | |

| Flash Point | 143 °C | |

| Specific Gravity (20/20 °C) | 0.95 | |

| Refractive Index | 1.46 | |

| Water Content | ≤ 0.5 wt % | [3] |

| Free Acid (as formic acid) | ≤ 0.04 % | [3] |

Synthesis

A conceptual workflow for this synthesis is depicted in the diagram below.

Potential Applications in Drug Development

Although specific examples of this compound in pharmaceutical formulations are not prevalent in the literature, its properties as a diol suggest potential applications, particularly in addressing the challenges of formulating poorly soluble drugs.[5][6][7][8][9]

Solvent and Co-solvent in Formulations

Diols are often used as solvents or co-solvents to enhance the solubility of hydrophobic active pharmaceutical ingredients (APIs). The two hydroxyl groups on this compound can engage in hydrogen bonding, potentially improving the solvation of drug molecules that have hydrogen bond donor or acceptor sites. Its branched alkyl structure may also provide a hydrophobic microenvironment, further aiding in the dissolution of lipophilic compounds.

Component of Lipid-Based Drug Delivery Systems

Self-emulsifying drug delivery systems (SEDDS) and self-microemulsifying drug delivery systems (SMEDDS) are lipid-based formulations that can improve the oral bioavailability of poorly soluble drugs.[5][6][8] These systems typically consist of an oil, a surfactant, and a co-surfactant or co-solvent. Diols can function as the co-solvent in these formulations, aiding in the formation of a stable microemulsion upon dilution in the gastrointestinal tract, which can enhance drug solubilization and absorption.

A logical workflow for evaluating this compound as a component in a drug formulation for a poorly soluble API is presented below.

Experimental Protocols

Due to the limited specific literature on the application of this compound in drug development, detailed experimental protocols are not available. However, researchers can adapt standard protocols for solubility screening and formulation development.

General Protocol for Solubility Screening of an API in this compound

-

Materials:

-

Active Pharmaceutical Ingredient (API)

-

This compound

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Analytical balance

-

High-performance liquid chromatography (HPLC) system or other suitable analytical method for API quantification

-

-

Procedure:

-

Add an excess amount of the API to a known volume or weight of this compound in a vial.

-

Securely cap the vial and place it in a shaking incubator at a controlled temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium (typically 24-72 hours).

-

After equilibration, visually inspect the vial to ensure that excess solid API is still present.

-

Centrifuge the sample to separate the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent.

-

Quantify the concentration of the API in the diluted sample using a validated analytical method (e.g., HPLC).

-

Calculate the solubility of the API in this compound (e.g., in mg/mL).

-

Safety and Handling

According to supplier safety data, this compound is classified as causing serious eye damage. Standard laboratory safety precautions, including the use of personal protective equipment such as safety glasses and gloves, should be followed when handling this compound. It is important to consult the specific Safety Data Sheet (SDS) from the supplier for comprehensive safety and handling information.

Conclusion

This compound is a commercially available diol with well-defined physicochemical properties. While its primary applications have been in the polymer industry, its characteristics suggest potential utility in pharmaceutical sciences as a solvent or formulation excipient for poorly soluble drugs. Further research is needed to explore its efficacy and safety in drug delivery systems. This guide provides a foundational resource for researchers and drug development professionals interested in exploring the potential of this compound.

References

- 1. KH Neochem Americas this compound (PD-9) - Diols [knowde.com]

- 2. This compound (PD-9) | Products | KH Neochem Co., Ltd. [khneochem.co.jp]

- 3. khneochem.com [khneochem.com]

- 4. This compound | 57987-55-0 [chemicalbook.com]

- 5. hilarispublisher.com [hilarispublisher.com]

- 6. researchgate.net [researchgate.net]

- 7. FORMULATION DEVELOPMENT - Formulating Immediate-Release Tablets for Poorly Soluble Drugs [drug-dev.com]

- 8. future4200.com [future4200.com]

- 9. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]

Stereoisomers of 2,4-Diethyl-1,5-pentanediol: A Technical Guide for Researchers

An In-depth Examination of the Synthesis, Separation, and Characterization of DL- and meso-Diastereomers for Applications in Drug Discovery and Development.

This technical guide provides a comprehensive overview of the stereoisomers of 2,4-diethyl-1,5-pentanediol, a chiral diol with potential applications in medicinal chemistry and materials science. While commercially available as a mixture of diastereomers (DL- and meso- forms), the isolation and characterization of the individual stereoisomers are crucial for understanding their unique properties and potential biological activities. This document outlines hypothetical yet scientifically grounded experimental protocols for the synthesis, separation, and characterization of these stereoisomers, drawing upon established methodologies for analogous compounds.

Introduction to the Stereochemistry of this compound

This compound possesses two chiral centers at positions 2 and 4. This gives rise to three possible stereoisomers: a pair of enantiomers, (2R,4R)- and (2S,4S)-2,4-diethyl-1,5-pentanediol, which constitute the racemic (DL) mixture, and an achiral meso-isomer, (2R,4S)-2,4-diethyl-1,5-pentanediol, which has a plane of symmetry.

The distinct three-dimensional arrangements of the ethyl and hydroxymethyl groups in these stereoisomers can lead to significant differences in their physical, chemical, and biological properties. Therefore, the ability to synthesize and isolate these isomers in their pure forms is a critical step in their evaluation for drug development and other applications.

Proposed Synthesis and Separation of Stereoisomers

Currently, this compound is commercially available as a mixture of its DL- and meso-isomers[1]. Specific stereoselective synthetic routes are not readily found in the literature for this exact compound. However, a plausible approach involves the reduction of a suitable precursor, such as a substituted glutaric acid or its ester.

A potential synthetic pathway could start from diethyl malonate and an appropriate alpha,beta-unsaturated carbonyl compound, followed by reduction. A more direct, albeit non-stereoselective, route would be the hydrogenation of diethyl 2,4-diethylglutarate.

Experimental Protocol: Proposed Synthesis via Reduction of Diethyl 2,4-Diethylglutarate

-

Synthesis of Diethyl 2,4-diethylglutarate: This precursor can be synthesized through various established methods, for instance, via a Michael addition of an ethyl Grignard reagent to diethyl glutaconate, followed by another conjugate addition.

-

Reduction to this compound: The resulting diethyl 2,4-diethylglutarate (1 equivalent) is dissolved in an anhydrous solvent such as tetrahydrofuran (B95107) (THF). To this solution, a powerful reducing agent like lithium aluminum hydride (LiAlH4) (2-3 equivalents) is added portion-wise at 0°C under an inert atmosphere. The reaction is then stirred at room temperature overnight.

-

Work-up: The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide (B78521) solution. The resulting precipitate is filtered off, and the filtrate is dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure to yield the crude mixture of DL- and meso-2,4-diethyl-1,5-pentanediol.

Separation of Diastereomers

Given the difficulty in directly separating diastereomeric diols by standard chromatography, a common strategy is to convert them into diastereomeric acetals or ketals, which often exhibit greater differences in their physical properties. A method analogous to the separation of 2,4-pentanediol (B147393) diastereomers could be employed[2].

Experimental Protocol: Proposed Diastereomer Separation via Acetal (B89532) Formation

-

Acetalization: The mixture of DL- and meso-2,4-diethyl-1,5-pentanediol is reacted with a chiral ketone or aldehyde, such as camphor (B46023) or a derivative thereof, in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) in a solvent that allows for the removal of water (e.g., toluene (B28343) with a Dean-Stark apparatus). This reaction will form diastereomeric acetals.

-

Chromatographic Separation: The resulting mixture of diastereomeric acetals is then separated by column chromatography on silica (B1680970) gel. The difference in the spatial arrangement of the acetals should allow for their separation.

-

Hydrolysis: The separated acetal diastereomers are individually hydrolyzed under acidic conditions (e.g., aqueous HCl in THF) to regenerate the pure meso- and DL-2,4-diethyl-1,5-pentanediol.

Physicochemical and Spectroscopic Characterization

While comprehensive data for the individual stereoisomers are not available in the literature, the following table summarizes the known properties of the commercial DL- and meso-mixture and provides expected distinguishing characteristics for the pure isomers.

| Property | Commercial Mixture (DL- and meso-) | Expected for Pure meso-Isomer | Expected for Pure DL-Isomers (Enantiomers) |

| Appearance | Colorless to almost colorless clear liquid | Solid or liquid | Solid or liquid |

| Purity (GC) | >93.0% (total of isomers) | >99% | >99% |

| Boiling Point | 150 °C / 5 mmHg[3] | Expected to differ slightly | Identical |

| Specific Gravity | 0.95 (20/20 °C)[4] | Expected to differ slightly | Identical |

| Refractive Index | 1.46 | Expected to differ slightly | Identical |

| Optical Rotation | 0° (as it's a mixture of a racemate and an achiral compound) | 0° | Equal and opposite values |

| ¹³C NMR | A complex spectrum representing both isomers | Simpler spectrum due to symmetry | Spectrum with distinct chemical shifts |

Potential Biological Activity and Screening

While no specific biological activities have been reported for this compound, the parent compound, 1,5-pentanediol, has been investigated for its industrial applications. Given the structural similarity to various biologically active small molecules, the stereoisomers of this compound represent interesting candidates for biological screening. A general workflow for assessing the biological potential is outlined below.

Caption: General Workflow for Biological Activity Screening.

Logical Relationship of Stereoisomers

The stereochemical relationship between the different forms of this compound is fundamental to understanding their properties.

Caption: Stereoisomeric Relationship of this compound.

Conclusion

The stereoisomers of this compound represent a compelling area for further research, particularly in the fields of stereoselective synthesis and medicinal chemistry. The development of robust methods for their synthesis and separation is a critical first step towards unlocking their full potential. This guide provides a foundational framework for researchers to begin exploring the distinct properties and applications of the DL- and meso-forms of this intriguing diol. Further experimental work is necessary to validate the proposed protocols and to fully characterize the individual stereoisomers.

References

Solubility Profile of 2,4-Diethyl-1,5-pentanediol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 2,4-diethyl-1,5-pentanediol in common laboratory solvents. Due to a lack of extensive publicly available quantitative data, this document focuses on presenting the known solubility in water, providing a robust experimental protocol for determining solubility in other solvents, and offering a qualitative assessment of its expected solubility based on its chemical structure.

Core Concepts: Understanding the Solubility of this compound

This compound is a diol with the molecular formula C9H20O2 and a molecular weight of approximately 160.25 g/mol .[1][2] Its structure, featuring two hydroxyl (-OH) groups and a nine-carbon backbone with ethyl branches, governs its solubility characteristics. The hydroxyl groups are polar and capable of forming hydrogen bonds, which promotes solubility in polar solvents like water and alcohols. Conversely, the hydrocarbon portion of the molecule is nonpolar, contributing to potential solubility in less polar organic solvents. The overall solubility in a given solvent is a balance between these competing factors.

Quantitative Solubility Data

Currently, the publicly available quantitative solubility data for this compound is limited. The following table summarizes the known data.

| Solvent | Temperature (°C) | Solubility ( g/100g of solvent) |

| Water | 20 | 1.9[3] |

Qualitative Solubility Assessment

Based on the principle of "like dissolves like," a qualitative assessment of the solubility of this compound in common solvents can be inferred:

-

Polar Protic Solvents (e.g., water, methanol, ethanol): The presence of two hydroxyl groups suggests that this compound will be soluble in these solvents through hydrogen bonding. The reported solubility in water is 1.9 g/100g at 20°C.[3] It is expected to have higher solubility in shorter-chain alcohols.

-

Polar Aprotic Solvents (e.g., acetone, ethyl acetate): Moderate solubility is anticipated due to dipole-dipole interactions between the solvent and the hydroxyl groups of the diol.

-

Nonpolar Solvents (e.g., hexane, toluene): Solubility is expected to be limited due to the dominant polarity of the hydroxyl groups. However, the nonpolar carbon backbone may allow for some degree of miscibility.

Experimental Protocol for Solubility Determination

To facilitate further research and data generation, a detailed experimental protocol for determining the solubility of this compound is provided below. This protocol is based on the equilibrium solubility method.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound (analytical grade)

-

Selected solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatography (HPLC))

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Add a known volume of the desired solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours). To confirm equilibrium, samples of the supernatant can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is reached when the concentration of the solute remains constant.

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, allow the vials to stand undisturbed at the experimental temperature for at least 4 hours to allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved microparticles.

-

-

Quantification:

-

Accurately dilute the filtered supernatant with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted samples using a validated analytical method (e.g., GC-FID or HPLC) to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.

-

-

Data Analysis and Reporting:

-

Calculate the solubility from the concentration of the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.

-

The experiment should be performed in triplicate to ensure the reproducibility of the results.

-

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow of the experimental protocol for determining the solubility of this compound.

Caption: Logical workflow for the experimental determination of solubility.

References

In-depth Technical Guide: Thermal Stability and Decomposition of 2,4-Diethyl-1,5-pentanediol

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document aims to provide a comprehensive overview of the thermal stability and decomposition of 2,4-Diethyl-1,5-pentanediol. However, a thorough search of publicly available scientific literature, chemical databases, and safety documentation did not yield specific experimental data on the thermal analysis (TGA, DSC) or the precise decomposition pathways and products for this particular compound. The information presented herein is based on general chemical principles and data for structurally related compounds. For critical applications, experimental determination of the thermal properties of this compound is strongly recommended.

Introduction

This compound is a branched-chain aliphatic diol with the chemical formula C9H20O2. Its structure, featuring two primary hydroxyl groups and ethyl branches, imparts unique physical and chemical properties that are of interest in various industrial applications, including the synthesis of polyesters and polyurethanes. Understanding the thermal stability and decomposition behavior of this diol is crucial for its safe handling, storage, and processing at elevated temperatures, as well as for predicting the thermal performance of polymers derived from it.

Chemical Structure:

Physicochemical Properties

A summary of the available physical and chemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C9H20O2 | [1] |

| Molecular Weight | 160.26 g/mol | [1] |

| CAS Number | 57987-55-0 | [1] |

| Boiling Point | Not available | |

| Flash Point | 143 °C | [2] |

| Appearance | Colorless to Almost colorless clear liquid | [2] |

| Purity (GC) | >93.0% (total of isomers) | [2] |

Expected Thermal Decomposition Behavior (Theoretical)

In the absence of specific experimental data, the thermal decomposition of this compound is expected to proceed through mechanisms common to other aliphatic alcohols and diols. The presence of ethyl branches may influence the decomposition pathways and the resulting products.

Potential Decomposition Pathways:

-

Dehydration: The elimination of water is a common thermal decomposition pathway for alcohols. This can occur via intramolecular or intermolecular reactions.

-

Intramolecular Dehydration: This could lead to the formation of unsaturated alcohols or cyclic ethers. Given the 1,5-diol structure, the formation of a substituted tetrahydropyran (B127337) ring is a plausible outcome.

-

Intermolecular Dehydration: This would result in the formation of ethers.

-

-

Carbon-Carbon Bond Cleavage: At higher temperatures, cleavage of C-C bonds will occur, leading to the formation of smaller, volatile organic compounds. The branching points in this compound might be susceptible to initial cleavage.

-

Oxidation: In the presence of an oxidizing atmosphere (e.g., air), oxidation of the alcohol groups to aldehydes and then to carboxylic acids can occur, followed by further decomposition.

A logical workflow for investigating these potential pathways is outlined in the diagram below.

References

The Emerging Potential of 2,4-Diethyl-1,5-pentanediol in Advanced Polymer Formulations: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quest for novel polymers with tailored properties is a perpetual driver of innovation in materials science. Within this landscape, the strategic selection of monomers plays a pivotal role in dictating the final characteristics of the polymeric material. This technical guide delves into the potential applications of 2,4-Diethyl-1,5-pentanediol, a branched aliphatic diol, in the realm of polymer chemistry. While direct, in-depth research on polymers exclusively derived from this diol is nascent, this document consolidates available information and extrapolates potential properties based on established principles of polymer science and data from structurally analogous monomers. This guide aims to serve as a foundational resource for researchers and professionals interested in exploring the unique attributes that this compound may impart to polyesters, polyurethanes, and other polymeric systems.

Introduction to this compound

This compound is a C9 aliphatic diol characterized by the presence of two ethyl side chains on its five-carbon backbone. This unique branched structure is anticipated to significantly influence the properties of polymers derived from it, offering a departure from polymers based on linear diols. It is commercially available and is noted for its use as a raw material for polyester (B1180765) and urethane (B1682113) resins[1].

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C9H20O2 |

| Molecular Weight | 160.25 g/mol |

| CAS Number | 57987-55-0 |

| Appearance | Liquid |

| Boiling Point | 264 °C |

| Flash Point | 143 °C |

| Density | 0.954 g/cm³ at 20°C |

Note: Data sourced from publicly available information.

The presence of the diethyl groups introduces steric hindrance and disrupts chain packing, which can lead to polymers with lower crystallinity, increased flexibility, and improved solubility in common organic solvents. These characteristics are highly desirable in a variety of applications, including coatings, adhesives, and elastomers.

Potential Applications in Polymer Chemistry

The primary hydroxyl groups of this compound make it a suitable monomer for step-growth polymerization, particularly in the synthesis of polyesters and polyurethanes.

Polyesters

Polyesters are synthesized through the polycondensation reaction of a diol with a dicarboxylic acid or its derivative. The incorporation of this compound into a polyester backbone is expected to yield materials with distinct properties compared to their linear counterparts.

Inferred Properties of Polyesters based on this compound:

-

Reduced Crystallinity: The ethyl side chains are likely to disrupt the regular packing of polymer chains, leading to more amorphous materials. This can result in increased transparency and lower melting points.

-

Lower Glass Transition Temperature (Tg): The increased free volume and chain mobility due to the side chains would likely result in a lower Tg, making the resulting polyester more flexible and less brittle at room temperature.

-

Enhanced Solubility: The less ordered structure of these polyesters may lead to improved solubility in a wider range of solvents, which is advantageous for processing and formulation.

-

Improved Flexibility and Impact Strength: The branched structure can enhance the toughness and impact resistance of the material.

Table 2: Inferred Properties of Polyesters Derived from this compound

| Property | Inferred Characteristic | Rationale |

| Crystallinity | Low to Amorphous | Steric hindrance from ethyl side chains disrupts chain packing. |

| Glass Transition (Tg) | Lowered | Increased free volume and chain mobility. |

| Mechanical Properties | Increased Flexibility and Toughness | Disrupted chain packing prevents brittleness. |

| Solubility | Enhanced | Less ordered structure allows for better solvent interaction. |

Polyurethanes

Polyurethanes are formed by the polyaddition reaction between a diol and a diisocyanate. In this context, this compound can be used as a chain extender or as part of a polyester or polyether polyol.

Inferred Properties of Polyurethanes incorporating this compound:

-

Softer and More Flexible Elastomers: When used as a chain extender, the branched structure will likely lead to softer and more flexible polyurethane elastomers due to the disruption of hard segment packing.

-

Modified Phase Separation: The morphology of segmented polyurethanes, which is crucial for their properties, is dependent on the phase separation of hard and soft segments. The structure of this compound could influence this phase separation, potentially leading to materials with unique mechanical and thermal properties.

-

Good Adhesion: The flexible nature of the polymer chains could contribute to good adhesive properties on various substrates.

Experimental Protocols (Generalized)

Due to the limited availability of specific experimental procedures for this compound in the scientific literature, the following are generalized protocols for polyester and polyurethane synthesis that can be adapted for this diol.

Synthesis of a Polyester via Melt Polycondensation

-

Reactants: this compound, a dicarboxylic acid (e.g., adipic acid, sebacic acid), and a catalyst (e.g., tin(II) octoate, titanium(IV) isopropoxide).

-

Procedure:

-

Charge the diol, dicarboxylic acid, and catalyst into a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet.

-

Heat the mixture under a nitrogen atmosphere to a temperature of 150-180°C to initiate the esterification reaction. Water will be produced and should be removed via the distillation outlet.

-

After the initial evolution of water ceases (typically 2-4 hours), gradually increase the temperature to 200-220°C and apply a vacuum to facilitate the removal of the remaining water and drive the reaction to completion.

-

Continue the reaction under vacuum for several hours until the desired molecular weight is achieved, as indicated by an increase in the viscosity of the melt.

-

Cool the reactor and extrude the resulting polyester.

-

-

Characterization: The synthesized polyester can be characterized by techniques such as Gel Permeation Chromatography (GPC) for molecular weight determination, Differential Scanning Calorimetry (DSC) for thermal transitions (Tg and Tm), and tensile testing for mechanical properties.

Synthesis of a Polyurethane via a Two-Step Prepolymer Method

-

Reactants: A polyol (e.g., a polyester polyol synthesized using this compound), a diisocyanate (e.g., MDI, TDI), and a chain extender (this compound).

-

Procedure:

-

Prepolymer Synthesis: React the polyol with an excess of the diisocyanate in a moisture-free environment at 60-80°C to form an isocyanate-terminated prepolymer. The reaction progress can be monitored by titrating for the isocyanate content.

-

Chain Extension: Cool the prepolymer to around 50-60°C and add the chain extender (this compound) stoichiometrically. Mix vigorously.

-

Pour the mixture into a mold and cure at an elevated temperature (e.g., 80-110°C) for several hours to complete the reaction.

-

-

Characterization: The resulting polyurethane can be analyzed for its mechanical properties (tensile strength, elongation at break), thermal properties (DSC, TGA), and morphology (AFM, SEM).

Visualizations

The following diagrams illustrate the generalized synthetic pathways and an experimental workflow for polymers derived from this compound.

Caption: Generalized reaction scheme for polyester synthesis.

Caption: Generalized two-step synthesis of polyurethane.

References

A Technical Guide to the Synthesis and Applications of Substituted 1,5-Pentanediols

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and diverse applications of substituted 1,5-pentanediols. These versatile building blocks are of significant interest in polymer chemistry, materials science, and notably, as intermediates in the development of novel therapeutics. This document details key synthetic methodologies, presents quantitative data for comparative analysis, and outlines the utility of these compounds in various research and development sectors.

Synthesis of Substituted 1,5-Pentanediols: Key Methodologies

The synthesis of substituted 1,5-pentanediols can be broadly categorized into several key approaches, including the hydrogenation of glutaric acid derivatives, ring-opening of cyclic ethers, and multi-step syntheses from unsaturated precursors. Recent advancements have also focused on bio-based routes, particularly from furfural (B47365), to enhance the sustainability of their production.

One of the most robust and well-documented methods involves the catalytic hydrogenation of substituted glutaric acids or their esters. This approach allows for the introduction of substituents on the carbon backbone prior to the reduction to the diol.[1] Another prevalent strategy is the hydrogenolysis of substituted tetrahydrofurfuryl alcohols, which can be derived from biomass.[2][3] Additionally, methods starting from substituted dihydropyrans have been developed, offering another versatile route to these diols.[1]

Experimental Protocols

Below are detailed experimental protocols for the synthesis of an unsubstituted and a substituted 1,5-pentanediol (B104693), adapted from established literature.

Synthesis of 1,5-Pentanediol from Tetrahydrofurfuryl Alcohol [2]

-

Materials: 510 g (5 moles) of pure tetrahydrofurfuryl alcohol, 50 g of copper chromite catalyst, acetone.

-

Apparatus: A 1.4 L hydrogenation bomb equipped with a rocker assembly.

-

Procedure:

-

The tetrahydrofurfuryl alcohol and copper chromite catalyst are placed in the hydrogenation bomb.

-

The bomb is filled with hydrogen to a pressure of 3300-3500 psi.

-

The bomb is rocked and heated. The pressure should be monitored and not allowed to exceed 6200 psi. A typical reaction reaches a maximum pressure of approximately 6100 psi at 255°C after 2 hours.

-

The temperature is held at 300-310°C for 6 hours, during which the pressure will gradually decrease to about 3000 psi.

-

After cooling to room temperature, the bomb is vented.

-

The contents are removed, and the bomb is rinsed with two 100-mL portions of acetone.

-

The catalyst is separated by centrifugation.

-

The reaction mixture is distilled through a fractionating column. An initial fraction containing byproducts is collected at atmospheric pressure (60–140°C).

-

The remaining mixture is distilled under reduced pressure to recover unreacted tetrahydrofurfuryl alcohol (65–70°C/10 mm) and the desired 1,5-pentanediol (118–120°C/6 mm).

-

-

Yield: 200-244 g.

Synthesis of 3-Methyl-1,5-pentanediol (B147205) from 3,4-Dihydro-2-methoxy-4-methyl-2H-pyran [4]

-

Materials: 336 g (2.62 moles) of 3,4-dihydro-2-methoxy-4-methyl-2H-pyran, 630 mL of water, 24 mL of concentrated hydrochloric acid, solid sodium bicarbonate, 39 g of Raney nickel.

-

Apparatus: A 2-L three-necked flask with a stirrer and thermometer, and a 3-L stainless-steel rocking hydrogenation autoclave.

-

Procedure:

-

In the flask, the 3,4-dihydro-2-methoxy-4-methyl-2H-pyran, water, and hydrochloric acid are stirred for 2 hours. The temperature should not exceed 50°C.

-

The mixture is neutralized with solid sodium bicarbonate.

-

The entire reaction mixture along with the Raney nickel catalyst is transferred to the hydrogenation autoclave.

-

A hydrogen pressure of at least 1625 psi is applied, and the autoclave is heated to 125°C with shaking for 4 hours.

-

After cooling, the catalyst is removed by filtration or centrifugation.

-

The solution is distilled through a 12-inch Vigreux column to remove methanol (B129727) and water.

-

The 3-methyl-1,5-pentanediol is collected by distillation at 139–146°C/17 mm.

-

-

Yield: 251–256 g (81–83%).

Quantitative Data on Synthesis

The following table summarizes quantitative data from various synthetic methods for 1,5-pentanediol and its derivatives.

| Starting Material | Product | Catalyst | Temperature (°C) | Pressure (H₂) | Yield (%) | Reference |

| Tetrahydrofurfuryl alcohol | 1,5-Pentanediol | Copper chromite | 255-310 | 3300-6100 psi | 38-47 | [2] |

| 3,4-Dihydro-2-methoxy-4-methyl-2H-pyran | 3-Methyl-1,5-pentanediol | Raney nickel | 125 | >1625 psi | 81-83 | [4] |

| Furfural | 1,5-Pentanediol | Pd-added Ir–ReOₓ/SiO₂ | Two-step | - | 71.4 | [5] |

| Furfuryl alcohol | 1,5-Pentanediol | Ni-Y₂O₃ | 150 | 2.0 MPa | 47.8 | [3] |

| Furfuryl alcohol | 1,5-Pentanediol & 1,2-Pentanediol | CuCoAl nanocatalyst | 140 | 4 MPa | 44.7 (1,5-PDO) | [6] |

| Furfuryl alcohol | 1,5-Pentanediol | La-doped CuCoAl hydrotalcite | 160 | 4 MPa | ~60 | [7] |

| Furfuryl alcohol | 1,5-Pentanediol | Pt/aluminosilicates | 150 | 10 bar | 65 (selectivity) | [8] |

| Dimethyl glutarate | 1,5-Pentanediol | RuCl₂(L-I)/NaOMe | 100 | 50 bar | 93 | [1] |

Asymmetric Synthesis of Chiral 1,5-Pentanediols

The synthesis of enantiomerically pure substituted 1,5-pentanediols is of great interest, particularly for applications in pharmaceuticals and as chiral ligands. Methodologies for achieving this often rely on the principles of dynamic kinetic resolution of racemic alcohols, where a lipase (B570770) and a metal catalyst are used in tandem.[9] While specific examples for 1,5-pentanediols are not abundant in the literature, the general strategies for asymmetric synthesis of diols can be applied. These include the enantioselective reduction of diketones or hydroxyketones and the use of chiral catalysts in hydrogenation reactions.

Applications of Substituted 1,5-Pentanediols

Substituted 1,5-pentanediols are valuable intermediates with a wide range of applications.

Polymer Science and Materials

A primary application of 1,5-pentanediol and its derivatives is in the production of polymers. They serve as monomers for polyesters and polyurethanes, imparting flexibility and other desirable properties to the resulting materials. These polymers find use in coatings, adhesives, and fibers.

Drug Development and Medicinal Chemistry

In the pharmaceutical industry, the 1,5-pentanediol scaffold can be found in various molecules of medicinal interest. For instance, N-substituted trans-3,4-dimethyl-4-(3'-hydroxyphenyl)piperidines, which are pure opioid receptor antagonists, can be conceptually derived from a substituted 1,5-pentanediol backbone.[10][11] The diol functionality provides a handle for further chemical modifications, making these compounds versatile starting materials in the synthesis of complex drug candidates.[12][13] The incorporation of a substituted pentanediol (B8720305) moiety can influence the pharmacokinetic and pharmacodynamic properties of a drug molecule.

It is important to note that while 1,5-pentanediol is considered non-toxic and is used as a plasticizer, its structural isomer 1,4-butanediol (B3395766) is metabolized in the body to gamma-hydroxybutyric acid (GHB), a psychoactive substance.[14][15] This highlights the critical importance of isomeric purity in applications related to human consumption or contact.

Visualizing Synthetic Pathways

The following diagrams illustrate key synthetic pathways for the production of 1,5-pentanediols.

Synthesis of 1,5-Pentanediol from Furfural.

Synthesis of 3-Methyl-1,5-pentanediol.

References

- 1. 1,5-Pentanediol synthesis - chemicalbook [chemicalbook.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. One-pot selective conversion of furfural into 1,5-pentanediol over a Pd-added Ir–ReOx/SiO2 bifunctional catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Rational design of the La-doped CuCoAl hydrotalcite catalyst for selective hydrogenation of furfuryl alcohol to 1,5-pentanediol - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Selective ring-opening of furfuryl alcohol to 1,5-pentanediol over Pt/aluminosilicates - RSC Sustainability (RSC Publishing) [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. The discovery and development of the N-substituted trans-3,4-dimethyl-4-(3'-hydroxyphenyl)piperidine class of pure opioid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Discovery and Development of the N-Substituted trans-3,4-Dimethyl-4-(3′-hydroxyphenyl)piperidine Class of Pure Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Research in the Field of Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 14. γ-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]

- 15. 1,4-Butanediol - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Note: Synthesis of 2,4-Diethyl-1,5-pentanediol via Aldol Condensation

Abstract

This application note details a proposed synthetic route for 2,4-diethyl-1,5-pentanediol, a C9 diol with applications in the synthesis of polyesters and polyurethanes. The synthesis is centered around a base-catalyzed crossed aldol (B89426) condensation of butyraldehyde (B50154) and formaldehyde (B43269), followed by a one-pot reduction of the intermediate dialdehyde. This method provides a plausible pathway to this branched diol, and the described protocol offers a basis for further optimization.

Introduction

This compound is a valuable monomer for the production of specialized polymers due to the introduction of branching, which can enhance properties such as flexibility and solubility. The synthesis of such specifically substituted diols can be challenging. Aldol condensation is a powerful C-C bond-forming reaction, and its application in a crossed format between an enolizable aldehyde (butyraldehyde) and a non-enolizable aldehyde (formaldehyde) can lead to complex structures. This note describes a two-step, one-pot procedure involving an initial crossed aldol condensation followed by in-situ reduction to yield the target diol.

Proposed Reaction Scheme

The proposed synthesis proceeds in two main stages within a single pot:

-

Crossed Aldol Condensation: Two molecules of butyraldehyde react with one molecule of formaldehyde in the presence of a base catalyst to form a highly functionalized intermediate.

-

Reduction: The resulting intermediate, containing two aldehyde functionalities, is reduced to the corresponding primary alcohols using a chemical reducing agent such as sodium borohydride (B1222165).

Experimental Data

The following table summarizes the expected quantitative data for the synthesis of this compound based on the proposed protocol. The data is based on typical yields for similar multi-step, one-pot reactions and will vary with reaction conditions.

| Parameter | Value | Method of Analysis |

| Yield of Crude Product | 65-75% | Gravimetric analysis after workup |

| Purity of Crude Product | >85% | Gas Chromatography (GC) |

| Yield of Purified Product | 55-65% | Gravimetric analysis after column chromatography |

| Purity of Final Product | >97% | Gas Chromatography (GC) |

| Boiling Point | 264 °C | Distillation |

| ¹H NMR | Conforms to structure | 400 MHz NMR Spectroscopy |

| ¹³C NMR | Conforms to structure | 100 MHz NMR Spectroscopy |

| FT-IR (cm⁻¹) | 3350 (O-H), 2960, 2875 (C-H) | FT-IR Spectroscopy |

Experimental Protocols

Materials

-

Butyraldehyde (≥99%)

-

Formaldehyde (37 wt. % in H₂O)

-

Sodium Hydroxide (B78521) (NaOH)

-

Methanol (B129727) (MeOH)

-

Sodium Borohydride (NaBH₄)

-

Hydrochloric Acid (HCl), 1M

-

Ethyl Acetate (B1210297)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica (B1680970) Gel (for column chromatography)

Procedure

Step 1: Crossed Aldol Condensation

-

To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add butyraldehyde (14.4 g, 0.2 mol) and methanol (50 mL).

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium hydroxide (0.4 g, 0.01 mol) in water (5 mL) to the flask while maintaining the temperature below 10 °C.

-

Stir the mixture for 15 minutes at 0-5 °C.

-

Add formaldehyde (8.1 g of 37 wt. % solution, 0.1 mol) dropwise from the dropping funnel over a period of 30 minutes, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

Step 2: Reduction

-

Cool the reaction mixture back to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium borohydride (7.6 g, 0.2 mol) in water (20 mL). Control the addition rate to maintain the temperature below 15 °C.

-

After the addition is complete, remove the ice bath and stir the mixture at room temperature for 3 hours.

Step 3: Workup and Purification

-

Cool the reaction mixture in an ice bath and slowly quench the reaction by adding 1M HCl until the pH is approximately 7.

-

Concentrate the mixture under reduced pressure to remove most of the methanol.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure this compound.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Butyraldehyde and formaldehyde are toxic and volatile; appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

-

The reaction with sodium borohydride generates hydrogen gas, which is flammable. Ensure there are no ignition sources nearby.

-

The quenching process with acid is exothermic and should be done carefully.

Conclusion

The proposed one-pot synthesis of this compound via a crossed aldol condensation followed by reduction offers a straightforward approach to this branched diol. The protocol provided can be used as a starting point for further optimization of reaction conditions to improve yield and purity.

Visualizations

Caption: Proposed reaction pathway for the synthesis of this compound.

Caption: Experimental workflow for the synthesis and purification of this compound.

Application Note: Stereoselective Synthesis of 2,4-Diethyl-1,5-pentanediol

Introduction

2,4-Diethyl-1,5-pentanediol is a chiral diol with potential applications as a building block in the synthesis of complex organic molecules, including natural products and pharmaceuticals. Its stereoisomers provide a scaffold with defined spatial arrangements of functional groups, which can be crucial for biological activity or for directing the stereochemical outcome of subsequent reactions. This document outlines a detailed protocol for the stereoselective synthesis of a specific diastereomer of this compound, leveraging a sequential Evans' syn-aldol reaction strategy. This approach allows for the controlled installation of the two stereocenters, leading to a product with high diastereomeric purity.

Overall Synthetic Strategy

The synthesis commences with the acylation of a commercially available Evans' chiral auxiliary, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, with pent-2-enoyl chloride. The resulting α,β-unsaturated imide undergoes a stereoselective conjugate addition of an ethyl group using a Gilman cuprate. The enolate generated in situ is then trapped with a suitable electrophile. A more direct and controlled approach, which will be detailed here, involves a sequential strategy of two aldol (B89426) reactions.

The proposed synthetic route begins with the readily available (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, which is first acylated with propionyl chloride. The resulting N-propionyl imide undergoes a highly diastereoselective Evans' syn-aldol reaction with 2-ethylbutanal. The hydroxyl group of the aldol adduct is then protected, and the chiral auxiliary is reductively cleaved to yield a protected primary alcohol. Subsequent oxidation to the aldehyde sets the stage for a second Evans' syn-aldol reaction with another equivalent of the N-propionyl imide. Finally, removal of the protecting group and the chiral auxiliary, followed by reduction of the amide, affords the target syn,syn-2,4-diethyl-1,5-pentanediol.

Experimental Protocols

Materials and Methods